molecular formula C6H6F2O3 B070989 3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one CAS No. 170283-36-0

3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one

Cat. No. B070989
M. Wt: 164.11 g/mol
InChI Key: ZWYUCCNGXDPHDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one, also known as FOA, is a widely used chemical compound in scientific research. FOA is a fluorinated analog of uracil, which is a pyrimidine base that is a fundamental component of RNA and DNA. FOA has a unique structure that makes it an ideal tool for studying various biological processes.

Mechanism Of Action

3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one exerts its biological effects by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is involved in the biosynthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA. 3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one inhibits DHODH by binding to the active site of the enzyme and preventing the conversion of dihydroorotate to orotate. This inhibition leads to a depletion of pyrimidine nucleotides, which ultimately leads to cell death.

Biochemical And Physiological Effects

3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one has been shown to have a selective toxicity towards cells that express the gene of interest. 3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one has been used to select for cells that express a specific gene by inducing a lethal effect in cells that do not express the gene. 3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one has also been shown to have anti-proliferative effects on cancer cells by inhibiting the biosynthesis of pyrimidine nucleotides.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one in lab experiments is its selectivity towards cells that express the gene of interest. 3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one has been used to select for cells that express a specific gene, which can be useful in studying the role of specific genes in various biological processes. However, one of the limitations of using 3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one is its toxicity towards cells that express the gene of interest. 3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one can induce a lethal effect in cells that express the gene, which can limit the duration of experiments.

Future Directions

3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one has a wide range of potential applications in scientific research. One potential future direction is the development of new methods for delivering 3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one to specific tissues or organs. Another potential future direction is the development of new derivatives of 3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one that have improved selectivity and potency. 3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one has the potential to be a valuable tool in studying various biological processes, and further research is needed to fully explore its potential applications.

Synthesis Methods

3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one can be synthesized through a multistep process that involves the reaction of uracil with fluorine gas. The first step involves the fluorination of uracil with hydrogen fluoride to produce 5-fluorouracil. The second step involves the acetylation of 5-fluorouracil with acetic anhydride to produce 5-fluoro-2,4(1H,3H)-pyrimidinedione. The final step involves the cyclization of 5-fluoro-2,4(1H,3H)-pyrimidinedione with acetyl fluoride to produce 3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one.

Scientific Research Applications

3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one has been widely used in scientific research as a tool to study various biological processes. One of the most common applications of 3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one is in the study of gene expression. 3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one is used to select for cells that express a specific gene of interest by inducing a lethal effect in cells that do not express the gene. 3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one is also used to study the role of specific genes in various biological processes, such as cell cycle regulation, DNA repair, and apoptosis.

properties

CAS RN

170283-36-0

Product Name

3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one

Molecular Formula

C6H6F2O3

Molecular Weight

164.11 g/mol

IUPAC Name

3-fluoro-3-(2-fluoroacetyl)oxolan-2-one

InChI

InChI=1S/C6H6F2O3/c7-3-4(9)6(8)1-2-11-5(6)10/h1-3H2

InChI Key

ZWYUCCNGXDPHDX-UHFFFAOYSA-N

SMILES

C1COC(=O)C1(C(=O)CF)F

Canonical SMILES

C1COC(=O)C1(C(=O)CF)F

synonyms

2(3H)-Furanone, 3-fluoro-3-(fluoroacetyl)dihydro- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.